molecular formula C22H23F3N2O2 B12140275 1-(4-methoxyphenyl)-2-{3,4,5,6-tetrahydro-2H-azepin-7-yl[3-(trifluoromethyl)phenyl]amino}ethanone CAS No. 890014-19-4

1-(4-methoxyphenyl)-2-{3,4,5,6-tetrahydro-2H-azepin-7-yl[3-(trifluoromethyl)phenyl]amino}ethanone

Cat. No.: B12140275
CAS No.: 890014-19-4
M. Wt: 404.4 g/mol
InChI Key: ZMZRVLDUAHLYGG-UHFFFAOYSA-N
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Description

This compound features a 4-methoxyphenyl group attached to an ethanone core, with a secondary amine linkage to a 3-(trifluoromethyl)phenyl-substituted tetrahydroazepine ring. The trifluoromethyl group at the meta position of the phenyl ring contributes to increased lipophilicity and metabolic stability, while the methoxy group on the 4-methoxyphenyl moiety may influence electronic properties and solubility .

Properties

CAS No.

890014-19-4

Molecular Formula

C22H23F3N2O2

Molecular Weight

404.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-[N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-3-(trifluoromethyl)anilino]ethanone

InChI

InChI=1S/C22H23F3N2O2/c1-29-19-11-9-16(10-12-19)20(28)15-27(21-8-3-2-4-13-26-21)18-7-5-6-17(14-18)22(23,24)25/h5-7,9-12,14H,2-4,8,13,15H2,1H3

InChI Key

ZMZRVLDUAHLYGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN(C2=NCCCCC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- involves multiple steps. One common method includes the reaction of 4-methoxyphenyl ethanone with 3-(trifluoromethyl)aniline in the presence of a catalyst to form an intermediate. This intermediate is then reacted with 3,4,5,6-tetrahydro-2H-azepine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Unique Features
Target Compound Ethanone linked to tetrahydroazepine 4-Methoxyphenyl, 3-(Trifluoromethyl)phenyl Tetrahydroazepine ring enhances flexibility; trifluoromethyl boosts stability
1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone () Ethanone with azepane ring 4-Methoxyphenyl, azepane Lacks trifluoromethyl group; simpler azepane substituent reduces lipophilicity
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone () Ethanone linked to thiazepane 2-Methoxyphenyl, 2,5-difluorophenyl Thiazepane (sulfur-containing ring) alters electronic properties; difluorophenyl enhances halogen bonding
(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone () Thienoquinolinone core 4-Fluorophenyl, ethyl group Rigid thienoquinolinone scaffold reduces flexibility; fluorophenyl improves bioavailability

Functional Group Variations

Trifluoromethyl vs. Other Halogenated Groups

  • Trifluoromethyl (Target Compound): Enhances lipophilicity (logP ~2.5–3.0) and resistance to oxidative metabolism compared to non-fluorinated analogues .
  • Difluorophenyl () : Provides moderate halogen bonding but lower electron-withdrawing effects than trifluoromethyl .

Ring System Comparisons

  • Thiazepane () : Sulfur atom introduces polarity and hydrogen-bonding capabilities, altering solubility and metabolic pathways .
  • Thienoquinolinone (): Aromatic heterocycle increases rigidity, favoring interactions with planar enzyme active sites .

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